physical and chemical properties of (1,2,4-Oxadiazol-3-yl)methanol
physical and chemical properties of (1,2,4-Oxadiazol-3-yl)methanol
An In-Depth Technical Guide to the Physicochemical Properties of (1,2,4-Oxadiazol-3-yl)methanol
Abstract
The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, prized for its role as a bioisostere of amide and ester functionalities, which often imparts improved metabolic stability and pharmacokinetic profiles to drug candidates.[1] (1,2,4-Oxadiazol-3-yl)methanol represents a fundamental building block within this chemical class, offering a reactive hydroxyl group for further synthetic elaboration. While extensive literature exists for the 1,2,4-oxadiazole class as a whole, specific experimental data for this parent C3-hydroxymethylated derivative is sparse. This guide, therefore, synthesizes information from authoritative sources on heterocyclic chemistry to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will detail the compound's core physicochemical properties, propose a robust synthetic pathway, analyze its chemical reactivity and stability based on the known behavior of the oxadiazole ring, and outline standard protocols for its spectroscopic characterization. The objective is to provide a foundational understanding of (1,2,4-Oxadiazol-3-yl)methanol, enabling its effective utilization in research and development.
Molecular Structure and Physicochemical Properties
(1,2,4-Oxadiazol-3-yl)methanol is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, with a hydroxymethyl substituent at the C3 position.[2] The arrangement of heteroatoms and the electron-withdrawing nature of the ring significantly influence the molecule's properties.
Table 1: Core Physicochemical Properties of (1,2,4-Oxadiazol-3-yl)methanol
| Property | Value | Source |
| IUPAC Name | (1,2,4-oxadiazol-3-yl)methanol | - |
| Molecular Formula | C₃H₄N₂O₂ | [3] |
| Molecular Weight | 100.08 g/mol | - |
| Monoisotopic Mass | 100.0273 Da | [3] |
| SMILES | C1=NC(=NO1)CO | [3] |
| InChI | InChI=1S/C3H4N2O2/c6-1-3-4-2-7-5-3/h2,6H,1H2 | [3] |
| InChIKey | ZMDNYIYWXSFKSQ-UHFFFAOYSA-N | [3] |
| Predicted XlogP | -0.7 | [3] |
| Physical Form | Expected to be a liquid or low-melting solid at STP | Inferred from analogs[4] |
| Solubility | Expected to be soluble in water and polar organic solvents (e.g., methanol, ethanol, DMSO) | Inferred from structure |
Synthesis and Purification
The construction of the 1,2,4-oxadiazole ring is most commonly achieved via the cyclization of O-acyl amidoximes.[5] This well-established route can be logically adapted for the synthesis of (1,2,4-Oxadiazol-3-yl)methanol. The causality behind this choice rests on the high reliability and broad substrate scope of the amidoxime-based pathway for forming the 1,2,4-oxadiazole core.
Proposed Synthetic Pathway
A plausible and efficient synthesis involves the reaction of formamidoxime with an O-protected glycolic acid derivative (e.g., methoxyacetyl chloride) to form an intermediate O-acyl amidoxime. Subsequent thermal or base-mediated cyclization and deprotection would yield the target compound.
Caption: Proposed two-step synthesis of (1,2,4-Oxadiazol-3-yl)methanol.
Experimental Protocol (Hypothetical)
This protocol is a self-validating system, incorporating in-process checks to ensure the reaction is proceeding as expected.
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Step 1: Synthesis of O-(methoxyacetyl)formamidoxime
-
Dissolve formamidoxime (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C using an ice bath.
-
Add pyridine (1.1 eq) to the solution.
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Slowly add methoxyacetyl chloride (1.05 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting formamidoxime is consumed.
-
Upon completion, filter the mixture to remove pyridinium hydrochloride salt. Concentrate the filtrate under reduced pressure to yield the crude intermediate.
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-
Step 2: Cyclization to (1,2,4-Oxadiazol-3-yl)methanol
-
Dissolve the crude O-(methoxyacetyl)formamidoxime in a high-boiling solvent such as toluene.
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Heat the solution to reflux (approx. 110 °C) for 8-12 hours. The heat provides the activation energy necessary for the dehydration and ring-closing reaction.
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Validation: Monitor the formation of the product by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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-
Step 3: Purification
-
Purify the crude product using silica gel column chromatography. The choice of an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) is critical for isolating the polar product.
-
Combine the product-containing fractions (identified by TLC) and concentrate under reduced pressure to yield pure (1,2,4-Oxadiazol-3-yl)methanol.
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Final Validation: Confirm the structure and purity of the final product using the spectroscopic methods outlined in Section 4.
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Chemical Reactivity and Stability
The reactivity of (1,2,4-Oxadiazol-3-yl)methanol is governed by the interplay between the heterocyclic core and the primary alcohol substituent.
Reactivity of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is characterized by low aromaticity and a constitutionally weak O-N bond, making it susceptible to ring-opening and rearrangement reactions.[6][7]
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Nucleophilic Attack: The C3 and C5 positions are electron-deficient and thus vulnerable to nucleophilic attack.[2]
-
Electrophilic Attack: The ring is generally resistant to electrophilic substitution due to the deactivating effect of the heteroatoms.[2]
-
Rearrangements: Under thermal or photochemical conditions, the 1,2,4-oxadiazole ring can undergo rearrangements, most notably the Boulton-Katritzky Rearrangement.[7]
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Stability: Monosubstituted 1,2,4-oxadiazoles are generally less stable than their 3,5-disubstituted counterparts and can be prone to hydrolysis under acidic or basic conditions.[2] The 1,3,4-oxadiazole isomer is computationally predicted to be more stable.[8][9]
Reactivity of the Methanol Group
The primary alcohol functional group can undergo standard chemical transformations:
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Oxidation: Can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate reagents (e.g., PCC, DMP for aldehyde; KMnO₄, Jones reagent for carboxylic acid).
-
Esterification/Etherification: The hydroxyl group can be readily converted to esters or ethers, making this compound a versatile synthon for introducing the oxadiazole moiety into larger molecules.
Caption: Key reactivity sites of (1,2,4-Oxadiazol-3-yl)methanol.
Spectroscopic Characterization
Definitive structural confirmation relies on a combination of spectroscopic techniques. The following are predicted data based on the known properties of the 1,2,4-oxadiazole ring and its derivatives.
Table 2: Predicted Spectroscopic Data for (1,2,4-Oxadiazol-3-yl)methanol
| Technique | Predicted Observations | Rationale |
| ¹H NMR | δ ~8.5-8.8 ppm (s, 1H, C5-H)δ ~4.8-5.0 ppm (s, 2H, -CH₂-)δ ~3.5-4.5 ppm (br s, 1H, -OH) | The proton at C5 is deshielded by the adjacent heteroatoms. The methylene protons are adjacent to the electron-withdrawing oxadiazole ring. The hydroxyl proton signal is typically broad and its position is solvent-dependent. |
| ¹³C NMR | δ ~168-170 ppm (C3)δ ~155-158 ppm (C5)δ ~55-60 ppm (-CH₂-) | The chemical shifts for the ring carbons are characteristic of the 1,2,4-oxadiazole system.[1][2] The methylene carbon is shifted downfield due to the attached oxygen and ring. |
| FT-IR | ν ~3400-3200 cm⁻¹ (br, O-H str.)ν ~1600-1550 cm⁻¹ (C=N str.)ν ~1450-1380 cm⁻¹ (N-O str.)ν ~1100-1000 cm⁻¹ (C-O str.) | These absorption bands are diagnostic for the key functional groups present in the molecule.[10] |
| Mass Spec. (EI) | M⁺ at m/z = 100 | Corresponds to the molecular weight of the compound. |
Characterization Workflow
The process of confirming the identity and purity of a synthesized batch of (1,2,4-Oxadiazol-3-yl)methanol is a critical, self-validating workflow.
Caption: Standard workflow for the purification and characterization of the title compound.
Significance in Medicinal Chemistry and Drug Development
The 1,2,4-oxadiazole heterocycle is a privileged scaffold in drug discovery. Its value stems from its ability to act as a rigid, metabolically stable bioisostere for esters and amides, which are often susceptible to enzymatic hydrolysis.[1] This substitution can lead to compounds with enhanced duration of action and improved oral bioavailability.
(1,2,4-Oxadiazol-3-yl)methanol is a particularly valuable synthetic intermediate because it provides a direct route to 3-substituted 1,2,4-oxadiazoles. The primary alcohol can be easily converted into various other functional groups (aldehydes, acids, ethers, esters), allowing for the attachment of this important heterocyclic motif to a wide array of molecular scaffolds. This versatility makes it a key starting material for building libraries of novel compounds for screening in drug discovery programs targeting a range of diseases, including cancer and parasitic infections.[1][11][12]
Conclusion
(1,2,4-Oxadiazol-3-yl)methanol, while not extensively documented as an isolated compound, holds significant potential as a versatile building block for medicinal chemistry. Its physicochemical properties are dictated by the electron-deficient 1,2,4-oxadiazole ring and the reactive primary alcohol. Based on the well-understood chemistry of this heterocyclic system, it can be synthesized via established amidoxime routes and is expected to exhibit predictable reactivity at both the ring and the side chain. The analytical and characterization data predicted in this guide provide a benchmark for researchers aiming to synthesize and utilize this compound in the development of next-generation therapeutics.
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